molecular formula C9H6INO2 B6354902 Methyl 4-cyano-3-iodobenzoate CAS No. 1379361-25-7

Methyl 4-cyano-3-iodobenzoate

Cat. No. B6354902
M. Wt: 287.05 g/mol
InChI Key: YCKAZHVRMXXYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-3-iodobenzoate (M4CIB) is an organic compound with a molecular formula of C8H5INO2. It is a white crystalline solid that is soluble in water and ethanol. M4CIB is a widely used reagent in the synthesis of various organic compounds. It is also used as a catalyst in the production of pharmaceuticals and in the synthesis of dyes and pigments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 4-cyano-3-iodobenzoate involves the reaction of 4-cyano-3-iodobenzoic acid with methanol in the presence of a catalyst.

Starting Materials
4-cyano-3-iodobenzoic acid, Methanol, Catalyst (e.g. sulfuric acid)

Reaction
Add 4-cyano-3-iodobenzoic acid and methanol to a reaction flask, Add a catalyst to the reaction mixture, Heat the reaction mixture under reflux for several hours, Allow the reaction mixture to cool to room temperature, Filter the resulting precipitate, Wash the precipitate with cold methanol, Dry the product under vacuum to obtain Methyl 4-cyano-3-iodobenzoate

Scientific Research Applications

Methyl 4-cyano-3-iodobenzoate has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and pigments. In addition, Methyl 4-cyano-3-iodobenzoate has been used in the study of biochemical and physiological processes.

Mechanism Of Action

Methyl 4-cyano-3-iodobenzoate is an organic compound that acts as a nucleophile, meaning that it is able to react with other molecules to form new compounds. In addition, Methyl 4-cyano-3-iodobenzoate is able to form covalent bonds with other molecules, allowing it to act as a catalyst in the synthesis of various organic compounds.

Biochemical And Physiological Effects

Methyl 4-cyano-3-iodobenzoate has been studied for its effects on various biochemical and physiological processes. In particular, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, Methyl 4-cyano-3-iodobenzoate has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages And Limitations For Lab Experiments

Methyl 4-cyano-3-iodobenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis is relatively simple. In addition, it is a stable compound that is relatively easy to store and handle. On the other hand, Methyl 4-cyano-3-iodobenzoate is toxic, and it can be difficult to work with in small quantities.

Future Directions

There are several potential future directions for research involving Methyl 4-cyano-3-iodobenzoate. One possible direction is to further explore its potential as an inhibitor of acetylcholinesterase and its effects on neurotransmitter levels in the brain. In addition, further research could be done to explore its potential as an anti-inflammatory agent and its ability to inhibit bacterial and fungal growth. Other potential areas of research include its ability to act as a catalyst in the synthesis of various organic compounds, its potential use in the production of pharmaceuticals and dyes, and its potential use in the study of biochemical and physiological processes.

properties

IUPAC Name

methyl 4-cyano-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKAZHVRMXXYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-3-iodobenzoate

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